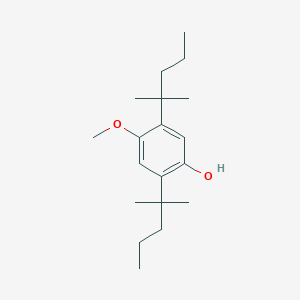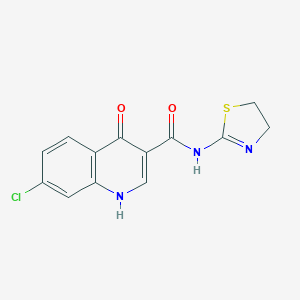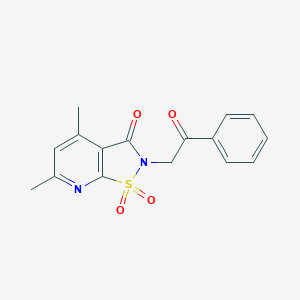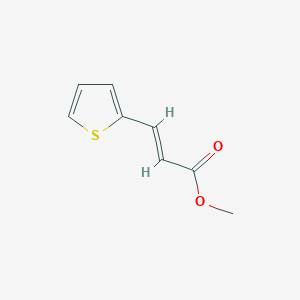
Methyl-3-(2-Thienyl)acrylat
Übersicht
Beschreibung
Methyl 3-(2-thienyl)acrylate, also known as Methyl 2-thienylacrylate, is a type of organic compound belonging to the family of acrylates. It is composed of a methyl group attached to a thienyl group and an acrylate group. It is a colorless liquid with a sweet, pungent odor and is soluble in water, alcohol, and other organic solvents. The compound is used in pharmaceuticals, cosmetics, and perfumes, among other applications.
Wissenschaftliche Forschungsanwendungen
Polymerisations-Comonomer
Methyl-3-(2-Thienyl)acrylat: wird als Comonomer mit verschiedenen Vinyl- und Acrylmonomeren im Polymerisationsprozess verwendet, um Polymere mit bestimmten gewünschten Eigenschaften zu erzeugen . Diese Verbindung trägt zur Bildung von Polymeren mit hohem Molekulargewicht bei, die durch die Wahl von Comonomeren für spezifische Anwendungen zugeschnitten werden können.
Optoelektronische Materialien
Im Bereich der Optoelektronik wurden Derivate von This compound aufgrund ihrer photochromen Eigenschaften synthetisiert . Diese Materialien können ihre Farbe oder Transparenz als Reaktion auf Licht verändern, was sie für Anwendungen wie intelligente Fenster, optische Datenspeicherung und lichtempfindliche Schalter nützlich macht.
Antibakterielle Wirkstoffe
Die Verbindung wurde bei der Synthese von neuartigen Strukturen mit potenzieller antibakterieller Aktivität eingesetzt . Durch Modifizierung der molekularen Struktur zielen Forscher darauf ab, neue antibakterielle Wirkstoffe zu entwickeln, die gegen resistente Bakterienstämme wirksam sein können.
Synthese von reaktiven Polymeren
This compound: dient als Baustein für reaktive Polymere, die als polymere Reagenzien oder Träger in biochemischen und chemischen Anwendungen eingesetzt werden . Diese Polymere können so konzipiert sein, dass sie chemisch reaktive funktionelle Gruppen enthalten, die in einer Vielzahl von industriellen und Forschungskontexten verwendet werden.
Beschichtungen und Klebstoffe
Acrylate, einschließlich This compound, sind für ihre hervorragenden Klebeeigenschaften bekannt und werden in der Formulierung von Beschichtungen und Klebstoffen verwendet . Sie bieten Haltbarkeit, Flexibilität und Widerstandsfähigkeit gegen Umwelteinflüsse, was sie sowohl für Industrie- als auch für Konsumgüter geeignet macht.
Biomedizinische Anwendungen
Aufgrund ihrer Biokompatibilität und anpassbaren Eigenschaften werden Acrylate in biomedizinischen Anwendungen eingesetzt . This compound könnte an der Herstellung von Medizinprodukten, Wirkstofffreisetzungssystemen und Gewebezüchtungsstellgerüsten beteiligt sein, wo seine Eigenschaften genutzt werden können, um spezifische medizinische Bedürfnisse zu erfüllen.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How efficient is the photochemical dimerization of Methyl 3-(2-thienyl)acrylate compared to Methyl 3-(2-furyl)acrylate?
A1: The research demonstrates that Methyl 3-(2-thienyl)acrylate is significantly less reactive in photochemical dimerization compared to Methyl 3-(2-furyl)acrylate. While Methyl 3-(2-furyl)acrylate yields a 90% conversion to dimers, Methyl 3-(2-thienyl)acrylate only results in a 25% overall yield of its dimeric forms []. This difference highlights the impact of the heteroatom within the ring structure on the reactivity of these acrylate derivatives in photo-induced dimerization reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



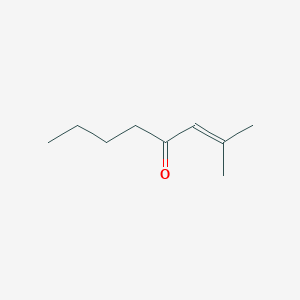



![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
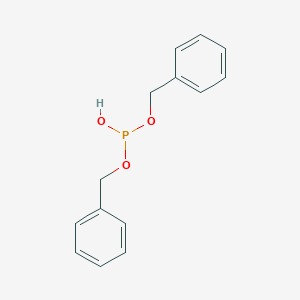
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
